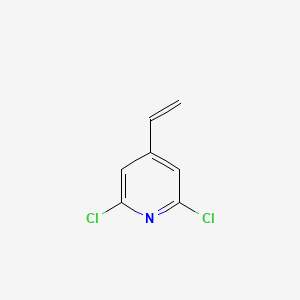
2,6-Dichloro-4-ethenylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dichloro-4-vinylpyridine is an organic compound with the molecular formula C7H5Cl2N It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 2nd and 6th positions and a vinyl group at the 4th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-4-vinylpyridine typically involves the chlorination of 4-vinylpyridine. One common method includes the reaction of 4-vinylpyridine with chlorine gas under controlled conditions to introduce chlorine atoms at the 2nd and 6th positions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete chlorination.
Industrial Production Methods: Industrial production of 2,6-Dichloro-4-vinylpyridine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Dichloro-4-vinylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Addition Reactions: The vinyl group can participate in addition reactions with nucleophiles, leading to the formation of substituted ethyl derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base and at elevated temperatures.
Addition Reactions: Nucleophiles such as amines, thiols, and alcohols are used. The reactions are often conducted under acidic or basic conditions.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed:
- Substituted pyridines
- Ethyl derivatives
- Various oxidized or reduced forms of the compound
Aplicaciones Científicas De Investigación
2,6-Dichloro-4-vinylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2,6-Dichloro-4-vinylpyridine involves its interaction with specific molecular targets. The chlorine atoms and the vinyl group allow the compound to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
- 2,6-Dichloropyridine
- 4-Vinylpyridine
- 2-Chloro-4-vinylpyrimidine
Comparison: 2,6-Dichloro-4-vinylpyridine is unique due to the presence of both chlorine atoms and a vinyl group, which confer distinct reactivity and potential applications. Compared to 2,6-Dichloropyridine, the vinyl group in 2,6-Dichloro-4-vinylpyridine allows for additional chemical modifications. Similarly, compared to 4-Vinylpyridine, the chlorine atoms in 2,6-Dichloro-4-vinylpyridine enhance its reactivity towards nucleophiles.
Propiedades
Fórmula molecular |
C7H5Cl2N |
|---|---|
Peso molecular |
174.02 g/mol |
Nombre IUPAC |
2,6-dichloro-4-ethenylpyridine |
InChI |
InChI=1S/C7H5Cl2N/c1-2-5-3-6(8)10-7(9)4-5/h2-4H,1H2 |
Clave InChI |
YKZYQJPJDHKVHX-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC(=NC(=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


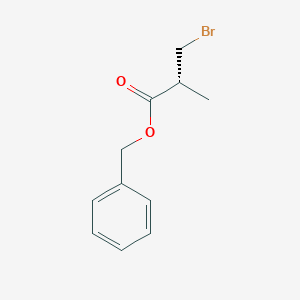
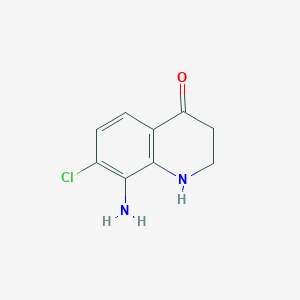
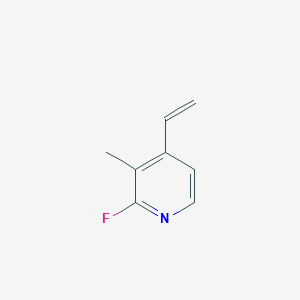
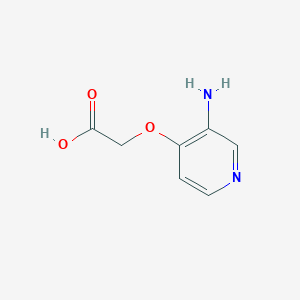
![3-(Trifluoromethyl)-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one](/img/structure/B12964151.png)
![(6aR,9aS)-2,2,4,4-Tetraisopropyldihydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8(6aH)-one](/img/structure/B12964159.png)
![6-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane](/img/structure/B12964167.png)
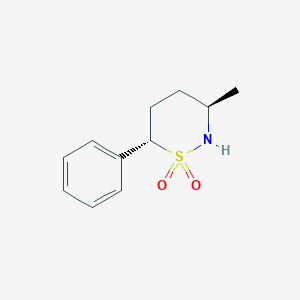
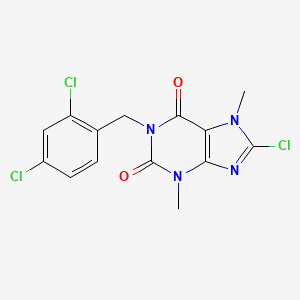
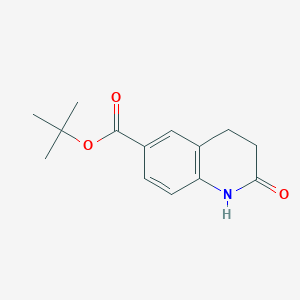

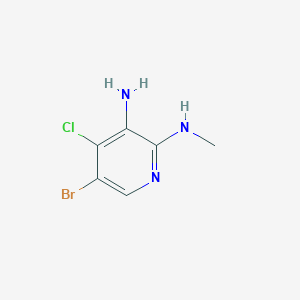
![Methyl 5-oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidine-1-carboxylate](/img/structure/B12964197.png)
![8-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B12964205.png)
